![molecular formula C10H14ClNO3S B1403608 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride CAS No. 1864016-65-8](/img/structure/B1403608.png)

3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride

Descripción general

Descripción

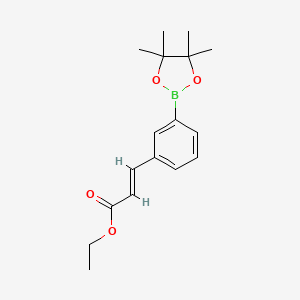

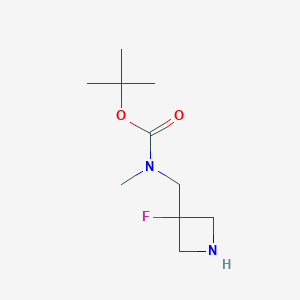

3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride, also known as MS-257, is a synthetic compound. It has a linear formula of C10H14O2N1Cl1 .

Synthesis Analysis

Azetidines can be synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot reaction of valinol, L-phenylalaninol, L-leucinol, L-alaninol and L-serine methylester, along with methyl-, phenyl-, and 4-methoxyphenyl-sulfonic chlorides to yield sulfonyl aziridines .Molecular Structure Analysis

The molecular formula of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride is C10H14ClNO3S. The molecular weight is 263.74 g/mol.Chemical Reactions Analysis

Azetidines are building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Aplicaciones Científicas De Investigación

Polymer Synthesis

3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride: is a valuable monomer in polymer chemistry, particularly for the synthesis of polyamines through ring-opening polymerization . This process can yield polymers with a variety of structures, from linear to branched, and is instrumental in creating materials with specific properties such as elasticity, strength, and chemical resistance.

Antibacterial and Antimicrobial Coatings

The polymers derived from this compound can be applied as coatings that exhibit antibacterial and antimicrobial properties . These coatings are particularly useful in healthcare settings, where they can be used on medical devices, surgical tools, and hospital surfaces to prevent the spread of infections.

CO2 Adsorption

Materials synthesized from 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride can be engineered to have high surface areas and porosity, making them excellent candidates for capturing and storing carbon dioxide . This application is crucial for environmental technologies aimed at reducing greenhouse gas emissions.

Chelation and Materials Templating

Chelating agents derived from this compound can bind to metal ions, which is useful in various industrial processes, including water treatment, mining, and as catalysts in organic synthesis . Additionally, these compounds can serve as templates for the creation of nanostructured materials.

Non-viral Gene Transfection

The polymers formed from 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride can be used in non-viral gene transfection methods . These methods are a safer alternative to viral vectors for delivering genetic material into cells, which is a critical step in gene therapy and genetic research.

Drug Delivery Systems

Due to its structural versatility, this compound can be used to create polymers that encapsulate drugs, allowing for controlled release and targeted delivery . This has significant implications for improving the efficacy and reducing the side effects of various medications.

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)sulfonylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S.ClH/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIUFXIOBSWJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)

![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)

![2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL](/img/structure/B1403533.png)

![Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate](/img/structure/B1403535.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1403536.png)

![[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol](/img/structure/B1403541.png)